1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one
Description
1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one is a synthetic organic compound characterized by a piperidine core substituted with a 5-cyclopropyl-1,3,4-thiadiazol-2-yl group at the 4-position and a 3,3-dimethylbutan-1-one moiety at the 1-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-16(2,3)10-13(20)19-8-6-12(7-9-19)15-18-17-14(21-15)11-4-5-11/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLKTWVGXDTBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one involves multiple steps. One common synthetic route includes the reaction of cyclopropylamine with thiocarbonyl compounds to form the thiadiazole ring. This intermediate is then reacted with piperidine and 3,3-dimethylbutanone under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure .
Chemical Reactions Analysis
1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as urease, which plays a role in the hydrolysis of urea . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its reaction, leading to a decrease in the production of ammonia and carbon dioxide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as piperidine, heterocyclic rings (thiadiazole, oxadiazole), or cyclopropyl groups.
1-[4-(4-Aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one
- CAS No.: 885270-98-4
- Molecular Formula : C₁₇H₂₄N₂O
- Key Features: Replaces the thiadiazole-cyclopropyl group with a 4-aminophenyl substituent on the piperidine ring. The primary amine (-NH₂) on the phenyl group may enhance solubility but increase reactivity or susceptibility to oxidation compared to the cyclopropyl-thiadiazole group .
| Property | Target Compound | 4-Aminophenyl Analog |
|---|---|---|
| Heterocycle | Thiadiazole | None (aromatic amine) |
| Molecular Weight | Not provided | ~272.39 g/mol |
| Functional Group | Cyclopropyl | Amino-phenyl |
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
- CAS No.: 1211812-25-7
- Molecular Formula : C₂₀H₂₂N₄O₂
- Key Features: Substitutes the thiadiazole with an oxadiazole (oxygen instead of sulfur), altering electronic properties and hydrogen-bonding capacity. Incorporates an indole-3-yl-ethanone group, which may confer fluorescence or enhance binding to aromatic-rich biological targets (e.g., serotonin receptors).
| Property | Target Compound | Oxadiazole-Indole Analog |
|---|---|---|
| Heterocycle | Thiadiazole | Oxadiazole |
| Molecular Weight | Not provided | 350.4 g/mol |
| Additional Group | None | Indole-ethanone |
4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine
- Structure : Combines the thiadiazole-cyclopropyl-piperidine motif with a pyrimidine ring linked via a methoxy group.
- Key Features: The pyrimidine moiety introduces a second nitrogen-containing heterocycle, which could enhance DNA/RNA binding or kinase inhibition. The methoxy group may improve solubility but reduce membrane permeability compared to the dimethylbutanone group in the target compound .
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
- CAS No.: 1324071-10-4
- Molecular Formula : C₁₅H₁₇N₇O₂S
- Key Features: Replaces the piperidine-dimethylbutanone structure with a triazolopyridazine-butaneamide chain. The amide linkage (-CONH-) may improve stability but reduce lipophilicity compared to the ketone group in the target compound.
| Property | Target Compound | Triazolopyridazine Analog |
|---|---|---|
| Core Structure | Piperidine | Triazolopyridazine |
| Functional Group | Ketone | Amide |
| Molecular Weight | Not provided | 359.4 g/mol |
Biological Activity
The compound 1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one is a complex organic molecule featuring a thiadiazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 322.4 g/mol. The IUPAC name is [1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-3,3-dimethylbutan-1-one , and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2S |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | [1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-3,3-dimethylbutan-1-one |
| SMILES | C1CC(CN(C1)C2=NN=C(S2)C3CC3)C(=O)N4CCOCC4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the thiadiazole and piperidine components facilitate binding to various receptors or enzymes involved in cellular signaling pathways. This interaction may lead to modulation of physiological processes such as inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been shown to possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. A study found that certain thiadiazole derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 12.5 μg/ml to 250 μg/ml against various pathogens, suggesting potential efficacy for the target compound in treating bacterial infections .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds with similar structures were reported to inhibit tumor growth in xenograft models .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a derivative structurally related to our target compound was tested against various cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .
Research Findings
Recent literature highlights the diverse biological activities associated with thiadiazole-containing compounds:
- Antimicrobial Activity : Compounds demonstrated significant activity against multiple bacterial strains.
- Anticancer Potential : Induction of apoptosis and inhibition of cell proliferation were noted in cancer models.
- Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially beneficial for neurodegenerative diseases .
Q & A
Basic: How can researchers optimize the synthesis of 1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one to improve yield and purity?
Methodological Answer:
Synthesis optimization often involves refining reaction conditions (temperature, solvent, catalyst) and purification techniques. For thiadiazole-piperidine derivatives, cyclocondensation reactions using POCl₃ under reflux (90°C, 3–6 hours) are common . Post-reaction, adjust the pH to 8–9 with ammonia to precipitate the product, followed by recrystallization in DMSO/water (2:1) to enhance purity . Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize stoichiometry to minimize side products .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolve the 3D structure using datasets collected at 173–293 K, with R factors < 0.069 and data-to-parameter ratios > 14.0 to ensure accuracy .
- NMR/IR spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl, thiadiazole) and FTIR to validate functional groups (C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₃N₃OS₂) .
Advanced: How can researchers investigate reaction mechanisms for cyclocondensation steps in the synthesis of this compound?
Methodological Answer:
Combine experimental and computational approaches:
- Kinetic studies: Monitor intermediate formation using in-situ FTIR or HPLC .
- Density Functional Theory (DFT): Model transition states and activation energies for cyclocondensation steps involving POCl₃ or thiourea derivatives .
- Isotopic labeling: Track sulfur or nitrogen atoms using ³⁴S or ¹⁵N isotopes to confirm bond formation pathways .
Advanced: How to resolve contradictions in crystallographic data (e.g., bond lengths, angles) for thiadiazole-piperidine derivatives?
Methodological Answer:
- Data refinement: Use software like SHELX or OLEX2 to re-analyze datasets, ensuring proper treatment of thermal motion and hydrogen bonding .
- Comparative analysis: Cross-reference with structurally similar compounds (e.g., 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol) to validate deviations in bond lengths (e.g., C–S: 1.68–1.72 Å) .
- High-resolution data: Collect datasets at lower temperatures (e.g., 100 K) to reduce thermal displacement errors .
Basic: What methodologies are recommended for assessing the purity of this compound in academic research?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) and UV detection at 254 nm .
- Elemental analysis: Verify C, H, N, S percentages within ±0.4% of theoretical values .
- Melting point: Compare observed vs. literature values (e.g., 160–165°C for similar thiadiazoles) .
Advanced: How to design biological activity assays for this compound, given its structural complexity?
Methodological Answer:
- In vitro assays: Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains, using 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol as a positive control .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., cyclopropyl, dimethyl groups) and evaluate changes in IC₅₀ values using enzyme inhibition assays .
- In vivo limitations: Avoid in vivo studies if DMSO solubility >10% is required, as it may induce toxicity .
Advanced: How to address solubility challenges for this compound in pharmacological studies?
Methodological Answer:
- Co-solvent systems: Use PEG-400 or Cremophor EL to enhance aqueous solubility while maintaining biocompatibility .
- Salt formation: Synthesize hydrochloride or acetate salts to improve solubility without altering biological activity .
- LogP optimization: Reduce logP (target <3) via substituent modification (e.g., replacing dimethyl groups with polar moieties) .
Advanced: What computational strategies validate the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with PubChem-derived 3D structures (e.g., CID 134767719) to predict binding affinities for enzymes like CYP450 .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories in GROMACS, focusing on piperidine-thiadiazole interactions .
- Pharmacophore modeling: Align with known inhibitors (e.g., 5-fluorobenzyl derivatives) to identify critical pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
